[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride
Overview
Description
“[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride” is a chemical compound with the CAS Number: 1185442-53-8 . It has a molecular weight of 215.72 . The compound is typically stored at room temperature and is a solid in its physical form .
Molecular Structure Analysis
The linear formula of “this compound” is C11 H17 N O . Cl H . This indicates that the compound consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 215.72 .Scientific Research Applications
Electrophilic Amination of Catecholboronate Esters : This study discusses the amination of catecholboronate esters, including compounds structurally related to [1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride. It explores the catalytic asymmetric hydroboration and subsequent amination steps, highlighting the chemical processes and yields involved (Knight et al., 1997).
Synthesis and Alpha-Adrenoceptor Blocking Activity : This research investigates the synthesis of compounds closely related to the chemical . It focuses on their pharmacological properties, specifically their alpha-adrenoceptor blocking activity, and their potential application in medical science (Giardiná et al., 1997).
Anticoccidial and Antimicrobial Activity of Amine Derivatives : This study evaluates the antimicrobial and anticoccidial activities of amine derivatives. It explores the Michael type addition of an amine to create compounds with significant biological activities, which might include derivatives of this compound (Georgiadis, 1976).
Antineoplastic Agents : The paper discusses the synthesis and biological evaluation of certain antineoplastic agents, including the analysis of compounds related to this compound. It delves into their potential in inhibiting cancer cell growth (Pettit et al., 2003).
Synthesis of Novel Pyridinones : This research outlines the synthesis of substituted amino pyridinones, which may include derivatives or analogues of the chemical . The study investigates their preparation and potential antimicrobial activity (Patel et al., 2010).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-4-13-10-7-5-9(6-8-10)11(2,3)12;/h5-8H,4,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGIGROHYNDLSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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